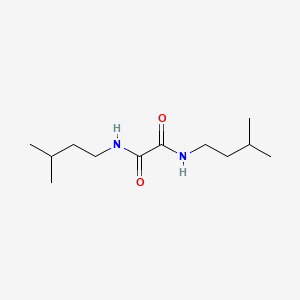

N,N'-bis(3-methylbutyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N'-bis(3-methylbutyl)ethanediamide, commonly known as TODGA, is a highly effective extractant used in the separation and recovery of actinides from nuclear waste. It is a member of the diglycolamide (DGA) family, which has been extensively studied for their potential applications in the nuclear industry. TODGA is known for its high selectivity, stability, and resistance to radiation damage, making it a promising candidate for nuclear fuel reprocessing.

Aplicaciones Científicas De Investigación

Agricultural Fertilizers

N,N’-bis(3-methylbutyl)oxamide derivatives are explored in the agricultural sector as a substitute for urea in fertilizers . The compound hydrolyzes very slowly, releasing ammonia gradually, which can be beneficial for crops that require a steady supply of nitrogen over a longer period, as opposed to the quick release provided by urea. This controlled release can lead to more efficient use of nitrogen and reduce environmental impact.

Stabilizer for Nitrocellulose

In the production of nitrocellulose, a material used in the manufacture of explosives and celluloid for films, N,N’-bis(3-methylbutyl)oxamide serves as a stabilizer . It helps in preventing the decomposition of nitrocellulose, thereby enhancing the safety and longevity of the material.

Burn Rate Suppressant in Rocket Propulsion

This compound is utilized in Ammonium Perchlorate Composite Propellant (APCP) rocket motors as a high-performance burn rate suppressant . The addition of N,N’-bis(3-methylbutyl)oxamide in concentrations of 1-3 wt% has been shown to slow the linear burn rate of the propellant while having minimal impact on the specific impulse, which is crucial for the efficiency of rocket engines.

Catalysis in Organic Synthesis

N,N’-substituted oxamides, such as N,N’-bis(3-methylbutyl)oxamide, act as supporting ligands in the copper-catalyzed amination and amidation of aryl halides, a part of the Ullmann-Goldberg reaction . This reaction is significant in organic synthesis for constructing carbon-nitrogen bonds, which are foundational in many organic compounds, including pharmaceuticals.

DNA Binding Studies

Tetranuclear copper(II) complexes bridged by asymmetrical N,N’-bis(substituted)oxamides have been synthesized and characterized for their ability to bind to DNA . These complexes interact with DNA through intercalative mode, which is essential for understanding drug-DNA interactions and developing sensitive diagnostic agents.

Inhibitors for Enzymes

Oxamide and fumaramide analogs, including those derived from N,N’-bis(3-methylbutyl)oxamide, have been evaluated as potential inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are targets in the treatment of diseases such as Alzheimer’s, and inhibitors can play a crucial role in managing the progression of such conditions.

Propiedades

IUPAC Name |

N,N'-bis(3-methylbutyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)5-7-13-11(15)12(16)14-8-6-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDNNRZQNQIGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(3-methylbutyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)

![4-[[1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2864551.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] adamantane-1-carboxylate](/img/structure/B2864553.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2864555.png)

![tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2864558.png)

![2-Benzylsulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2864561.png)